Cas no 1523058-48-1 (3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid)

3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid
- (1s,3s)-3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
- EN300-1268489
- 2228299-91-8
- EN300-1722372
- 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylicacid
- 3-hydroxy-3-prop-2-ynylcyclobutane-1-carboxylic acid
- 1523058-48-1
- 3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
- AKOS020278296
- Cyclobutanecarboxylic acid, 3-hydroxy-3-(2-propyn-1-yl)-
-
- インチ: 1S/C8H10O3/c1-2-3-8(11)4-6(5-8)7(9)10/h1,6,11H,3-5H2,(H,9,10)
- InChIKey: XVMBCQLCVZNDLL-UHFFFAOYSA-N
- ほほえんだ: OC1(CC#C)CC(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 154.062994177g/mol
- どういたいしつりょう: 154.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.323±0.06 g/cm3(Predicted)
- ふってん: 307.5±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.39±0.40(Predicted)
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1268489-0.1g |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid |
1523058-48-1 | 0.1g |
$1005.0 | 2023-05-23 | ||
Enamine | EN300-1268489-2.5g |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid |
1523058-48-1 | 2.5g |
$2240.0 | 2023-05-23 | ||
Enamine | EN300-1268489-1.0g |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid |
1523058-48-1 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1268489-5000mg |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid |
1523058-48-1 | 5000mg |
$2443.0 | 2023-10-02 | ||
Enamine | EN300-1268489-1000mg |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid |
1523058-48-1 | 1000mg |
$842.0 | 2023-10-02 | ||
Enamine | EN300-1268489-10.0g |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid |
1523058-48-1 | 10g |
$4914.0 | 2023-05-23 | ||
Enamine | EN300-1268489-2500mg |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid |
1523058-48-1 | 2500mg |
$1650.0 | 2023-10-02 | ||
Enamine | EN300-1268489-500mg |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid |
1523058-48-1 | 500mg |
$809.0 | 2023-10-02 | ||
Enamine | EN300-1268489-50mg |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid |
1523058-48-1 | 50mg |
$707.0 | 2023-10-02 | ||
Enamine | EN300-1268489-250mg |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid |
1523058-48-1 | 250mg |
$774.0 | 2023-10-02 |
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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6. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acidに関する追加情報
Comprehensive Analysis of 3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid (CAS No. 1523058-48-1)
The compound 3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid (CAS No. 1523058-48-1) is a cyclobutane derivative with significant potential in pharmaceutical and organic synthesis. Its unique structure, featuring a hydroxy group and a propynyl moiety, makes it a valuable intermediate for developing novel therapeutics and bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery and medicinal chemistry, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.
In recent years, the demand for cyclobutane-based compounds has surged, driven by their applications in small-molecule drugs and bioconjugation. The 3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid stands out for its ability to serve as a building block in synthesizing complex molecules. Its carboxylic acid functionality allows for easy derivatization, while the propynyl group enables click chemistry applications, a hot topic in biomaterial engineering and targeted drug delivery systems.
The compound's CAS No. 1523058-48-1 is frequently searched in academic and industrial databases, reflecting its growing importance. Users often inquire about its synthesis methods, solubility, and stability under various conditions. Recent studies highlight its potential in cancer research, where its derivatives show promise as kinase inhibitors. Additionally, its compatibility with green chemistry principles aligns with the global push for sustainable pharmaceutical manufacturing.
From a structural perspective, the cyclobutane ring in 3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid introduces ring strain, which can enhance binding affinity in drug-receptor interactions. This property is exploited in fragment-based drug design, a cutting-edge approach in precision medicine. The compound's chiral center at the 3-position also opens doors for stereoselective synthesis, a critical factor in developing enantiomerically pure pharmaceuticals.
In the context of AI-driven drug discovery, 3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid is often featured in virtual screening libraries. Its molecular descriptors are used to train machine learning models for predicting ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). This intersection of computational chemistry and experimental validation underscores its relevance in modern pharmaceutical R&D.
For synthetic chemists, the compound's scalable production and purification protocols are key discussion points. Optimizing its synthesis to achieve high yield and purity remains an active area of research, with recent advancements focusing on catalytic methods and flow chemistry techniques. These innovations address the industry's need for cost-effective and environmentally friendly processes.
In summary, 3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid (CAS No. 1523058-48-1) represents a versatile scaffold with broad applications in drug development and material science. Its combination of reactive functional groups and rigid cyclic structure positions it as a cornerstone in the design of next-generation therapeutics and functional materials.
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